6-Methoxy-1,2,3,4-tetrahydrocarbazole 6-Methoxy-1,2,3,4-tetrahydrocarbazole
Brand Name: Vulcanchem
CAS No.: 13070-45-6
VCID: VC21313697
InChI: InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
SMILES: COC1=CC2=C(C=C1)NC3=C2CCCC3
Molecular Formula: C13H15NO
Molecular Weight: 201.26 g/mol

6-Methoxy-1,2,3,4-tetrahydrocarbazole

CAS No.: 13070-45-6

Cat. No.: VC21313697

Molecular Formula: C13H15NO

Molecular Weight: 201.26 g/mol

* For research use only. Not for human or veterinary use.

6-Methoxy-1,2,3,4-tetrahydrocarbazole - 13070-45-6

CAS No. 13070-45-6
Molecular Formula C13H15NO
Molecular Weight 201.26 g/mol
IUPAC Name 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole
Standard InChI InChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
Standard InChI Key LJUKCUCBMZNDOR-UHFFFAOYSA-N
SMILES COC1=CC2=C(C=C1)NC3=C2CCCC3
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CCCC3

Chemical Structure and Properties

6-Methoxy-1,2,3,4-tetrahydrocarbazole is formally known by its IUPAC name 6-methoxy-2,3,4,9-tetrahydro-1H-carbazole. The compound features a tricyclic structure with a methoxy group (-OCH3) attached to the aromatic portion of the molecule. The structure consists of a benzene ring fused to a pyrrole ring (forming an indole moiety), with a cyclohexane ring further fused to the pyrrole portion . The presence of the nitrogen atom in the pyrrole ring contributes to the compound's ability to participate in hydrogen bonding as a hydrogen bond donor .

Physical and Chemical Identifiers

The compound is identified by several standard chemical identifiers, which are crucial for database searches and regulatory documentation. These identifiers facilitate consistent referencing across scientific literature and chemical databases.

Table 1: Chemical Identifiers of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

Identifier TypeValue
CAS Number13070-45-6
MDL NumberMFCD06662245
PubChem CID10798130
InChIInChI=1S/C13H15NO/c1-15-9-6-7-13-11(8-9)10-4-2-3-5-12(10)14-13/h6-8,14H,2-5H2,1H3
InChI KeyLJUKCUCBMZNDOR-UHFFFAOYSA-N
SMILESCOC1=CC2=C(C=C1)NC3=C2CCCC3
ChEMBL IDCHEMBL282471

Physicochemical Properties

Understanding the physicochemical properties of 6-Methoxy-1,2,3,4-tetrahydrocarbazole provides insights into its behavior in various systems and its potential applications in research and development.

Table 2: Physicochemical Properties of 6-Methoxy-1,2,3,4-tetrahydrocarbazole

PropertyValue
Molecular Weight201.26 g/mol
XLogP3-AA3.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count1
Rotatable Bond Count1
Exact Mass201.115364102 Da

The XLogP3-AA value of 3.2 indicates moderate lipophilicity, suggesting the compound can cross lipid bilayers such as cell membranes, potentially contributing to its biological activities . With one hydrogen bond donor and one acceptor, the compound can participate in hydrogen bonding, which is crucial for molecular recognition processes in biological systems .

Synthesis and Preparation Methods

The synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole can be accomplished through several established synthetic routes. Each method offers different advantages in terms of yield, purity, and scalability, making them suitable for various research and manufacturing contexts.

Fischer Indole Synthesis

The Fischer indole synthesis represents one of the most common and well-established methods for preparing tetrahydrocarbazoles, including 6-Methoxy-1,2,3,4-tetrahydrocarbazole. This reaction involves the condensation of a phenylhydrazine derivative with a cyclohexanone derivative followed by a sigmatropic rearrangement.

For the synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole specifically, the reaction typically begins with 4-methoxyphenylhydrazine and cyclohexanone. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a-sigmatropic rearrangement and subsequent cyclization to form the tetrahydrocarbazole structure. This method is valued for its versatility and the ability to introduce various substituents by selecting appropriately substituted starting materials.

Borsche-Drechsel Cyclization Reaction

The Borsche-Drechsel cyclization represents another valuable synthetic approach for tetrahydrocarbazoles. This method also utilizes cyclohexanone phenylhydrazone as a key intermediate in the synthesis of tetrahydrocarbazole derivatives.

The reaction typically proceeds under acidic conditions, which promote the cyclization of the phenylhydrazone to form the indole ring system. For the synthesis of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, the use of a 4-methoxy-substituted phenylhydrazine is essential to introduce the methoxy group at the desired 6-position of the final product.

Recent Synthetic Developments

Recent advances in synthetic methodology have expanded the toolbox for preparing tetrahydrocarbazoles. A notable example appears in the research published in Nature Chemistry, where 6-Methoxy-1,2,3,4-tetrahydrocarbazole or related structures may have played a role in biomimetic assembly approaches involving oxidative coupling reactions . Such developments demonstrate the continuing relevance of these compounds in contemporary synthetic organic chemistry research.

Biological and Pharmacological Activities

Tetrahydrocarbazoles, as a class of compounds, exhibit a diverse range of biological activities that make them valuable scaffolds in medicinal chemistry. While specific data on the biological activities of 6-Methoxy-1,2,3,4-tetrahydrocarbazole itself is somewhat limited in the provided search results, insights can be drawn from the general pharmacological profile of the tetrahydrocarbazole family.

General Activities of Tetrahydrocarbazoles

Tetrahydrocarbazoles have been reported to possess several significant biological activities, including:

  • Antibacterial properties

  • Antifungal activity

  • Cytotoxic effects against various cell lines

  • Antinociceptive (pain-relieving) properties

  • Antiobestic potential

  • Antidiabetic activity

  • Antipsychotic effects

  • Anti-emetic properties

The structural features of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, particularly the methoxy substituent, may modulate these activities by altering the compound's lipophilicity, electronic properties, or specific interactions with biological targets.

Structure-Activity Relationships

The presence of the methoxy group at the 6-position of the tetrahydrocarbazole scaffold likely influences the compound's interaction with biological targets. Methoxy groups can serve as hydrogen bond acceptors and can affect the electronic distribution within aromatic systems, potentially enhancing binding affinities to specific receptors or enzymes.

The tetrahydrocarbazole core itself bears structural similarity to several bioactive natural products and pharmaceutically relevant compounds, suggesting potential activity at targets such as serotonin receptors, which are known to interact with indole-containing molecules.

Applications in Research and Industry

The applications of 6-Methoxy-1,2,3,4-tetrahydrocarbazole span several domains, from fundamental research to potential industrial uses based on its chemical and biological properties.

Synthetic Building Block

As a structurally defined compound with multiple reactive sites, 6-Methoxy-1,2,3,4-tetrahydrocarbazole serves as a valuable building block in organic synthesis. The nitrogen atom, aromatic system, and methoxy group provide sites for further functionalization, enabling the creation of more complex molecular architectures .

Medicinal Chemistry Research

The potential biological activities associated with the tetrahydrocarbazole scaffold make 6-Methoxy-1,2,3,4-tetrahydrocarbazole a compound of interest in medicinal chemistry research. It may serve as a lead compound or structural template for the development of more potent and selective bioactive compounds targeting specific therapeutic applications.

Natural Product Chemistry

The tetrahydrocarbazole motif appears in various natural products, some with significant biological activities. 6-Methoxy-1,2,3,4-tetrahydrocarbazole may be used in studies aimed at understanding the structure-activity relationships of such natural products or in the development of synthetic analogues with improved properties .

Current Research and Future Directions

Research involving 6-Methoxy-1,2,3,4-tetrahydrocarbazole continues to evolve, with several potential directions for future investigation.

Medicinal Chemistry Applications

Given the broad spectrum of biological activities associated with tetrahydrocarbazoles, future research may focus on developing derivatives of 6-Methoxy-1,2,3,4-tetrahydrocarbazole with enhanced potency and selectivity for specific therapeutic targets. Structure-activity relationship studies could guide the rational design of such derivatives.

Synthetic Methodology Development

The development of more efficient and selective methods for synthesizing 6-Methoxy-1,2,3,4-tetrahydrocarbazole and related compounds represents another active area of research. Advanced synthetic approaches, including catalytic methods, green chemistry protocols, and flow chemistry techniques, may offer advantages over traditional methods .

Material Science Applications

The unique structural features of 6-Methoxy-1,2,3,4-tetrahydrocarbazole, including its aromatic system and potential for hydrogen bonding, suggest possible applications in material science. These might include use as components in organic electronic devices or as building blocks for supramolecular assemblies .

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